molecular formula C8H12N2O4 B2679579 Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) CAS No. 218164-28-4

Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI)

Cat. No.: B2679579
CAS No.: 218164-28-4
M. Wt: 200.194
InChI Key: KLHAVRMAESBRPS-UHFFFAOYSA-N
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Description

Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) is a specialized organic compound characterized by a cyano group (-CN) and a tert-butoxycarbonyl (Boc)-protected amino group (-NHBoc) attached to an acetic acid backbone. The Boc group [(1,1-dimethylethoxy)carbonyl] is a widely used protecting group in peptide synthesis and organic chemistry to shield amine functionalities during reactions . The presence of the cyano group introduces unique electronic and steric properties, making this compound distinct in reactivity compared to analogous Boc-protected amino acids or carboxylic acid derivatives.

Properties

IUPAC Name

2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,1-3H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHAVRMAESBRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and cyanoacetic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Protection of Amino Group: The amino group is protected using tert-butyl chloroformate to form the Boc-protected intermediate.

    Formation of Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, typically using a cyanide source such as sodium cyanide or potassium cyanide.

    Final Product: The final product, acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI), is obtained after purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) undergoes various chemical reactions, including:

Scientific Research Applications

Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) has several scientific research applications, including:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of inhibitors for specific enzymes or receptors.

    Industry: The compound is employed in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various chemical reactions. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving nucleophilic substitution, oxidation, and reduction reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related Boc-protected carboxylic acids and amino acid derivatives, focusing on molecular features, synthetic applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name (9CI) Molecular Formula Key Substituents Functional Groups Reference CAS/Evidence
Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) (Target) C₉H₁₄N₂O₄* -NHBoc, -CN Carboxylic acid, nitrile, Boc-amine N/A (hypothetical)
Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2S)- (9CI) C₉H₁₇NO₅ -NHBoc, -OH Carboxylic acid, hydroxyl, Boc-amine 207305-60-0
1-Pyrrolidineacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, (S)- (9CI) C₁₃H₂₀N₂O₅ -NHBoc, -oxo (keto) Carboxylic acid, Boc-amine, ketone 135415-24-6
2-Pentenoic acid, 5-cyclohexyl-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester (S)- (9CI) C₁₇H₂₉NO₄ -NHBoc, -cyclohexyl, ester α,β-unsaturated ester, Boc-amine 139628-22-1
Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy- (9CI) C₉H₁₇NO₅ -NHBoc, -OH Carboxylic acid, hydroxyl, Boc-amine 211746-09-7

*Hypothetical formula based on structural analysis.

Key Differences and Implications

Functional Group Diversity: The target compound’s cyano group enhances electrophilicity, enabling participation in nucleophilic addition or hydrolysis reactions, unlike hydroxyl or oxo groups in analogues . Compounds with hydroxyl groups (e.g., 207305-60-0) exhibit hydrogen-bonding capacity, influencing solubility and crystallization behavior .

Backbone Complexity: The 2-pentenoic acid derivative (139628-22-1) contains an α,β-unsaturated ester, enabling conjugation-based reactivity (e.g., Michael additions) absent in saturated analogs .

Stereochemical Considerations :

  • Several compounds (e.g., 207305-60-0, 139628-22-1) are stereospecific, with (2S) or (S) configurations critical for biological activity or chiral synthesis .

Synthetic Utility :

  • Boc-protected amines are universally deprotected under acidic conditions (e.g., trifluoroacetic acid), as demonstrated in .
  • The target compound ’s nitrile group may serve as a precursor for amidines or carboxylic acids via hydrolysis, expanding its utility in multistep syntheses.

Table 2: Physicochemical and Application Comparison

Property/Application Target Compound Butanoic Acid Derivative (207305-60-0) 2-Pentenoic Acid Derivative (139628-22-1)
Molecular Weight (g/mol) ~230 (estimated) 233.2 311.42
Reactivity Nitrile-specific reactions Hydroxyl-mediated H-bonding Conjugated ester reactivity
Synthetic Role Nitrile intermediate Chiral building block α,β-unsaturated intermediate
Potential Applications Pharmaceuticals, agrochemicals Peptide synthesis Polymer chemistry, catalysis

Biological Activity

Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI), is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

  • Molecular Formula : C12H20N2O4
  • Molecular Weight : 256.3 g/mol
  • CAS Number : 218164-28-4

Mechanisms of Biological Activity

The biological activity of acetic acid derivatives, including cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI), can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, affecting metabolic pathways.
  • Cell Signaling Modulation : They can modulate signaling pathways that regulate cell growth and apoptosis.
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them candidates for therapeutic applications.

Biological Activity Data

StudyFindings
Study 1Demonstrated that acetic acid derivatives can inhibit certain enzymes involved in metabolic processes.
Study 2Showed that the compound modulates apoptosis in cancer cells by affecting Bcl-2 family proteins.
Study 3Reported antimicrobial effects against specific bacterial strains, indicating potential use as an antibacterial agent.

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects of acetic acid derivatives on enzymes such as cyclooxygenase (COX), it was found that these compounds significantly reduced enzyme activity. This suggests potential applications in pain management and anti-inflammatory therapies.

Case Study 2: Anticancer Properties

Research focused on the effects of cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) on human cancer cell lines revealed that treatment led to increased rates of apoptosis. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Case Study 3: Antimicrobial Activity

A series of tests conducted against various bacterial strains indicated that the compound exhibited notable antibacterial properties. The mechanism was linked to disruption of bacterial cell wall synthesis.

Q & A

Q. How does this compound compare to analogs with alternative protecting groups (e.g., Fmoc) or substituents (e.g., methyl vs. cyclohexyl)?

  • Methodology :
  • Functional Group Impact : Compare Boc (acid-labile) vs. Fmoc (base-labile) in orthogonal protection strategies.
  • Steric/Bioactivity Effects : Synthesize analogs (e.g., cyclohexyl-substituted derivatives) and assess solubility (logP), thermal stability, and receptor affinity (IC50_{50}) .

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